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Compound of Interest

Compound Name:
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-

amine

Cat. No.: B168807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for

validating Density Functional Theory (DFT) calculations of key properties of bistetrazole

amines, a class of nitrogen-rich energetic compounds. Accurate theoretical prediction of

properties such as heat of formation, detonation velocity, and sensitivity is crucial for the

efficient design and screening of new energetic materials and pharmaceuticals. This guide

offers a practical framework for validating computational results against established

experimental techniques.

Data Presentation: Comparing Theory and
Experiment
The following tables summarize the comparison between DFT-calculated and experimentally

determined properties for selected bistetrazole amines. It is important to note that the accuracy

of DFT calculations is highly dependent on the chosen functional and basis set. The data

presented here is intended to serve as a reference for researchers in selecting appropriate

computational methods and for validating their own results.

Table 1: Comparison of Heat of Formation (ΔHf) for Bistetrazole Amines
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Compound
DFT
Functional/Bas
is Set

Calculated ΔHf
(kJ/mol)

Experimental
ΔHf (kJ/mol)

Experimental
Method

5,5'-Bis(1H-

tetrazolyl)amine

(H2bta)

B3LYP/6-31G

Data not readily

available in a

directly

comparable

format

633
Oxygen Bomb

Calorimetry[1]

5,5'-Bis(1H-

tetrazolyl)amine

monohydrate

(H2bta·H2O)

B3LYP/6-31G

Data not readily

available in a

directly

comparable

format

203
Oxygen Bomb

Calorimetry[1]

5,5'-Bis(2-

methyltetrazolyl)

amine (Me2bta)

B3LYP/6-31G

Data not readily

available in a

directly

comparable

format

350
Oxygen Bomb

Calorimetry[1]

5,5'-Bis(2-

methyltetrazolyl)

methylamine

(Me3bta)

B3LYP/6-31G

Data not readily

available in a

directly

comparable

format

583
Oxygen Bomb

Calorimetry[1]

Note: Direct comparisons of DFT-calculated heats of formation for these specific compounds

with various functionals were not found in the immediate literature. Researchers are

encouraged to perform their own calculations and validate against the provided experimental

data.

Table 2: Comparison of Detonation Properties for Bistetrazole Amines

Validation & Comparative
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Compound Calculation Method
Calculated
Detonation Velocity
(D) (m/s)

Calculated
Detonation
Pressure (P) (kbar)

5,5'-Bis(1H-

tetrazolyl)amine

(H2bta)

EXPLO5[1] 9120 343

5,5'-Bis(1H-

tetrazolyl)amine

monohydrate

(H2bta·H2O)

EXPLO5[1] 7792 220

5,5'-Bis(2-

methyltetrazolyl)amine

(Me2bta)

EXPLO5[1] 7291 172

5,5'-Bis(2-

methyltetrazolyl)methy

lamine (Me3bta)

EXPLO5[1] 7851 205

(E)-5,5′-(ethene-1,2-

diyl)bis(1H-tetrazol-1-

ol)

EXPLO5 (v6.06.02)[2] 9017 Not Reported

Note: The EXPLO5 software utilizes theoretical densities and heats of formation, often derived

from DFT calculations, to predict detonation properties. Direct experimental measurement of

detonation velocity for these specific compounds is not widely reported in the reviewed

literature.

Table 3: Impact Sensitivity of Bistetrazole Amines

Validation & Comparative
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Compound
Experimental
Method

Impact Sensitivity Classification

5,5'-Bis(1H-

tetrazolyl)amine

(H2bta)

UN

Recommendations[1]
- Sensitive

5,5'-Bis(1H-

tetrazolyl)amine

monohydrate

(H2bta·H2O)

UN

Recommendations[1]
- Insensitive

5,5'-Bis(2-

methyltetrazolyl)amine

(Me2bta)

UN

Recommendations[1]
- Insensitive

5,5'-Bis(2-

methyltetrazolyl)methy

lamine (Me3bta)

UN

Recommendations[1]
- Insensitive

(E)-5,5′-(ethene-1,2-

diyl)bis(1H-tetrazol-1-

ol)

BAM Standard[2] > 40 J Insensitive

Experimental Protocols
Accurate experimental data is the cornerstone of validating computational models. Below are

detailed methodologies for key experiments cited in this guide.

Oxygen Bomb Calorimetry for Heat of Formation
Objective: To determine the heat of combustion of a substance, from which the standard

enthalpy of formation can be calculated.

Methodology:

Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the bistetrazole

amine is pressed into a pellet.
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Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-

steel vessel known as a "bomb." A fine fuse wire is positioned to be in contact with the

sample.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool.

Calculation: The heat of combustion is calculated from the temperature rise of the water,

taking into account the heat capacity of the calorimeter system (which is determined by

calibrating with a standard substance like benzoic acid). The heat of formation is then

derived from the heat of combustion using Hess's law.

BAM Fallhammer Test for Impact Sensitivity
Objective: To determine the sensitivity of a substance to impact energy.

Methodology:

Apparatus: The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer

apparatus consists of a steel anvil, a guiding tube, and a set of drop weights of varying

masses.

Sample Preparation: A small, measured amount of the test substance is placed on the anvil.

Testing Procedure: A drop weight is raised to a specific height within the guiding tube and

then released, allowing it to impact the sample.

Observation: The outcome of the impact is observed for any signs of reaction, such as a

flame, smoke, or audible report.
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Staircase Method: The test is typically performed using a "staircase" method, where the drop

height is incrementally increased or decreased depending on whether a reaction occurred in

the previous test. This allows for the determination of the height at which there is a 50%

probability of ignition (H50).

Impact Energy Calculation: The impact energy is calculated from the mass of the drop weight

and the drop height (E = mgh). The result is often reported as the impact energy in Joules

(J).

Mandatory Visualization
The following diagrams illustrate key conceptual and procedural aspects of DFT calculation and

validation for bistetrazole amine properties.
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DFT Calculation Property Prediction

Experimental Validation
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Caption: Workflow for DFT calculation and experimental validation of bistetrazole amine

properties.
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Isodesmic Reaction for Heat of Formation Calculation

Calculation

Bistetrazole Amine
(Target Molecule)

Known Molecule 3

+

Known Molecule 1
(e.g., Tetrazole)

Known Molecule 2
(e.g., Amine)

Known Molecule 4
+

ΔHf(Target) = ΣΔHf(Products) - ΣΔHf(Reactants) - ΔHrxn(DFT)

Click to download full resolution via product page

Caption: Schematic of an isodesmic reaction used for accurate DFT calculation of heats of

formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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